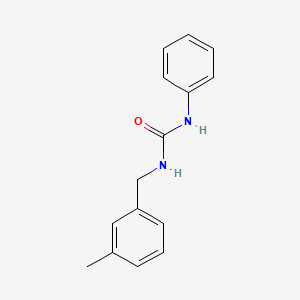
N-(3-methylbenzyl)-N'-phenylurea
Overview
Description
N-(3-Methylbenzyl)-N'-phenylurea is a synthetic phenylurea derivative characterized by a urea backbone with a 3-methylbenzyl group attached to one nitrogen and a phenyl group to the other. The structural flexibility of phenylureas—modulated by substituents on the aromatic rings—allows for tailored physicochemical and biological properties. This article compares this compound with structurally similar phenylurea derivatives, emphasizing substituent-driven functional differences.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Phenylurea derivatives share a common urea core but differ in substituents on the aryl groups. The substituents influence electronic, steric, and hydrogen-bonding properties, which dictate their biological activity. Below is a comparison of N-(3-methylbenzyl)-N'-phenylurea and its analogs:
Activity Profiles
- Cytokinin Activity : CPPU and TDZ exhibit potent cytokinin effects, enhancing fruit size and delaying senescence via CK receptor binding . The 2-chloro-4-pyridyl group in CPPU enhances stability and bioactivity compared to simpler phenyl groups.
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) on benzoyl/phenyl rings show cytotoxicity. For example, N-(4-methylbenzoyl)-N'-phenylurea demonstrated lower IC₂₀ values than hydroxyurea against HeLa cells .
- CNS Effects : Methoxy-substituted benzoyl groups (e.g., N-(4-methoxybenzoyl)-N'-phenylurea) enhance CNS depressant activity, likely due to improved membrane permeability .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-6-5-7-13(10-12)11-16-15(18)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGZVIBWRFJGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















